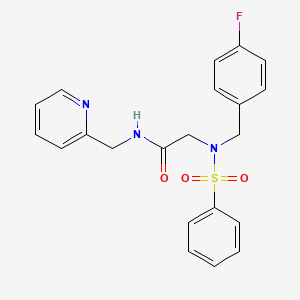

![molecular formula C21H19ClN2O4S B4558935 N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4558935.png)

N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide" typically involves multiple steps, including acylation, chlorination, and the introduction of the sulfonyl group. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide, a related compound, was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, further reacted with sulfuryl chloride under optimized conditions to achieve high yields (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of related compounds showcases intramolecular hydrogen bonding, as seen in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides. X-ray crystallography has been utilized to determine the molecular structures, revealing the presence of intra- and intermolecular hydrogen bonds, which play a crucial role in the stability and reactivity of these molecules (T. Romero, Angela Margarita, 2008).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization and isomerization, depending on their functional groups and reaction conditions. For example, the introduction of sulfonyl chloride to phenoxyacetamide derivatives leads to sulfonyl chlorides, which can further react to form sulfonamides and sulfonohydrazides, showcasing the compound's versatility in chemical transformations (R. J. Cremlyn, R. W. Pannell, 1978).

Aplicaciones Científicas De Investigación

Hydrogen Bond Studies and Molecular Structure Analysis

Research on similar compounds has shown that substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides exhibit interesting properties related to hydrogen bonding and molecular structure. For instance, Romero and Margarita (2008) synthesized and characterized six substituted compounds, revealing intra- and intermolecular hydrogen-bonds in solution, as confirmed by variable temperature NMR experiments. The molecular structure of selected compounds was determined by X-ray crystallography, providing insights into the electronic behavior of intramolecular hydrogen bonds established by NBO studies (Romero & Margarita, 2008).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide have been extensively explored. For example, Wang et al. (2011) synthesized several derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, investigating the influence of solvent on chlorination. Their research provides valuable information on the reactivity and potential applications of these compounds in various chemical contexts (Wang et al., 2011).

Potential Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrating potential anticancer, anti-inflammatory, and analgesic agents. Their research showed that compounds containing halogens on the aromatic ring, especially compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable activities in these areas. This study highlights the pharmaceutical applications of these compounds and their potential as therapeutic agents (Rani et al., 2014).

Potential as Insecticidal Agents

Research by Rashid et al. (2021) on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study underscores the applicability of these compounds in agricultural settings, providing a foundation for developing new pest control solutions (Rashid et al., 2021).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S/c1-15-5-7-17(8-6-15)24-29(26,27)20-11-9-19(10-12-20)28-14-21(25)23-18-4-2-3-16(22)13-18/h2-13,24H,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTSFPUPNXIGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)

![methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4558891.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4558903.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558910.png)

![4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4558921.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4558924.png)

![3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558927.png)

![6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4558933.png)